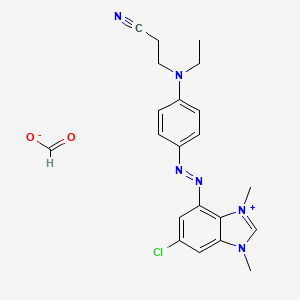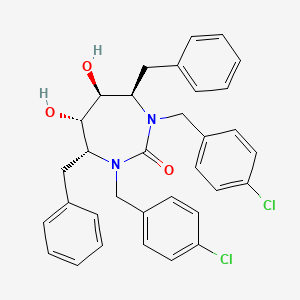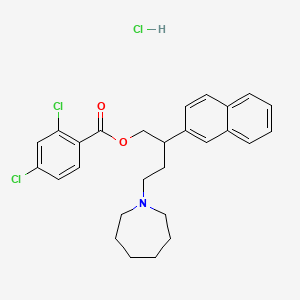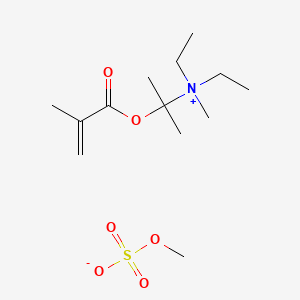
Diethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium methyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium methyl sulphate is a chemical compound with the molecular formula C12H24NO2.CH3O4S and a molecular weight of 325.42. It is known for its unique structure, which includes an ammonium ion and a methyl sulphate group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium methyl sulphate involves several steps. One common method includes the reaction of diethylmethylamine with 1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl chloride in the presence of a suitable solvent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines in a polar solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Diethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium methyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium methyl sulphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, thereby influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate
- Diethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
Uniqueness
Diethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium methyl sulphate is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it particularly useful in specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
93842-86-5 |
|---|---|
Molekularformel |
C13H27NO6S |
Molekulargewicht |
325.42 g/mol |
IUPAC-Name |
diethyl-methyl-[2-(2-methylprop-2-enoyloxy)propan-2-yl]azanium;methyl sulfate |
InChI |
InChI=1S/C12H24NO2.CH4O4S/c1-8-13(7,9-2)12(5,6)15-11(14)10(3)4;1-5-6(2,3)4/h3,8-9H2,1-2,4-7H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
JLIVGHGJELSRNU-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC)C(C)(C)OC(=O)C(=C)C.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



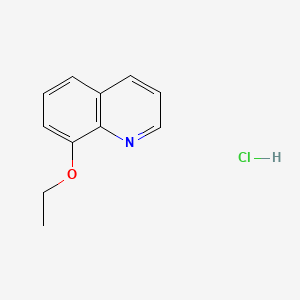
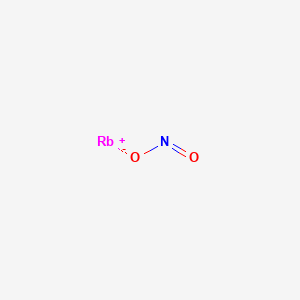
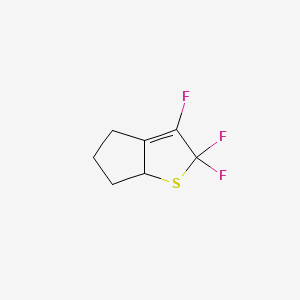
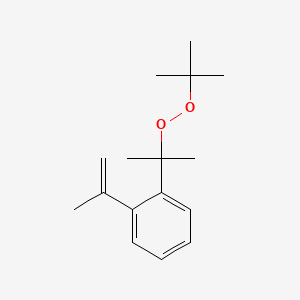
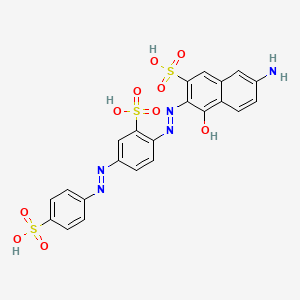
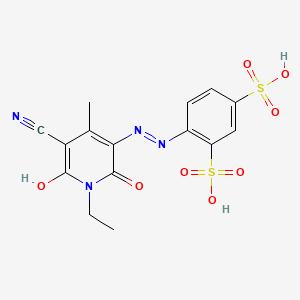
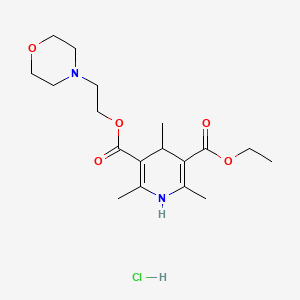
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-(4-bromophenyl)carbamate](/img/structure/B12707025.png)
